2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide is an organic compound that features a phenyl ring substituted with two methoxy groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling with the Phenyl Ring: The oxazole ring is then coupled with a 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
2-(3,4-Dimethoxyphenyl)-N-(1,2-thiazol-4-yl)acetamide: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide is unique due to the presence of both methoxy groups on the phenyl ring and the oxazole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-4-3-9(5-12(11)18-2)6-13(16)15-10-7-14-19-8-10/h3-5,7-8H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJXCOQBGUJETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CON=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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